Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethylphenyl)amino)anthracene-2-sulphonate
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Overview
Description
Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate: is a complex organic compound with the molecular formula C23H19LiN2O5S . This compound is known for its unique structural features, which include an anthracene backbone, a sulfonate group, and a trimethylphenylamino substituent. It has a molecular weight of 442.41 g/mol and is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate typically involves multiple steps:
Formation of the Anthracene Backbone: The initial step involves the preparation of the anthracene backbone through a series of cyclization reactions.
Introduction of the Sulfonate Group: The sulfonate group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Amination and Substitution: The amino group and the trimethylphenylamino substituent are introduced through nucleophilic substitution reactions, using appropriate amines and catalysts.
Chemical Reactions Analysis
Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
When compared to similar compounds, lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate stands out due to its unique combination of functional groups and structural features:
Similar Compounds: Compounds such as lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-dimethylphenyl)amino]anthracene-2-sulfonate and lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-carboxylate share some structural similarities.
Properties
CAS No. |
72927-96-9 |
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Molecular Formula |
C23H19LiN2O5S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
lithium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate |
InChI |
InChI=1S/C23H20N2O5S.Li/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
KWYNCJRHNWRKGG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C |
Origin of Product |
United States |
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